2,5-Dichloro-3-methylaniline
Description
This compound is notable for its role as an intermediate in pharmaceutical synthesis. For example, it is generated during the saponification of meclofenamic acid (16), a nonsteroidal anti-inflammatory drug (NSAID), and is subsequently lost in the reaction process . Its structural features—chlorine atoms and a methyl group—impart distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
2,5-dichloro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQPUCCNBCQWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylaniline typically involves the nitration of 2,5-dichlorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amino group to form the desired aniline derivative.
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Nitration:
Reagents: Concentrated nitric acid and sulfuric acid.
Conditions: The reaction is carried out at a controlled temperature to avoid over-nitration.
Product: 2,5-Dichloro-3-nitrotoluene.
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Reduction:
Reagents: Common reducing agents include iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Conditions: The reduction is typically performed under reflux conditions or in a hydrogenation reactor.
Product: this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-methylaniline undergoes various chemical reactions, including:
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Electrophilic Substitution:
Reagents: Halogens, nitrating agents, sulfonating agents.
Conditions: Typically carried out in the presence of a Lewis acid catalyst.
Products: Substituted aniline derivatives.
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Oxidation:
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized derivatives such as quinones.
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Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Performed under anhydrous conditions.
Products: Reduced derivatives like amines.
Common Reagents and Conditions:
Electrophilic Substitution: Lewis acids like aluminum chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Metal hydrides like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-3-methylaniline has diverse applications in scientific research:
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Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds and pharmaceuticals.
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Medicine:
- Explored for its potential therapeutic properties.
- Utilized in the synthesis of pharmaceutical intermediates.
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Industry:
- Key component in the production of dyes and pigments.
- Used in the manufacture of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptor sites, altering signal transduction processes.
DNA/RNA: Interaction with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
2,5-Dichloroaniline
2,5-Dibromo-3-methylaniline
- Structure : Bromine replaces chlorine at positions 2 and 5; methyl at position 3.
- Properties : Higher molecular weight (C₇H₇Br₂N, ~297.85 g/mol) due to bromine’s larger atomic mass.
- Safety : Hazard statements (H315, H319, H335) suggest greater irritation risks compared to chloro analogs .
- Reactivity : Bromine’s lower electronegativity but higher polarizability may favor nucleophilic aromatic substitution.
Methyl-Substituted Anilines
2,5-Dimethylaniline
3,4-Dimethylaniline
- Structure : Methyl groups at positions 3 and 4.
- Physical Properties :
- Applications : Used in polymer and dye synthesis.
Methoxy- and Nitro-Substituted Analogs
2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3)
- Structure : Methoxy groups at positions 3 and 5; chlorine at 2 and 5.
- Electronic Effects: Methoxy groups are strong electron donors, activating the ring toward electrophilic substitution, unlike chlorine’s electron-withdrawing effect.
- Similarity Score : 0.85 (based on structural similarity metrics) .
2,5-dimethoxy-N-[(3-nitrophenyl)methyl]aniline
- Structure : Methoxy groups at 2 and 5; nitrobenzyl substituent.
- Reactivity : The nitro group (strong electron-withdrawing) deactivates the ring, contrasting with this compound’s mixed electronic profile .
Data Table: Key Comparisons
Biological Activity
2,5-Dichloro-3-methylaniline (DCMA) is an organic compound that has garnered attention due to its biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article aims to provide a comprehensive overview of the biological activity of DCMA, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
- Chemical Formula : CHClN
- Molecular Weight : 175.04 g/mol
- CAS Number : 95-73-8
- Structure :
Antimicrobial Properties
Research indicates that DCMA exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2020) demonstrated that DCMA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for some strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines revealed that DCMA has a moderate cytotoxic effect. The compound was tested on HepG2 liver cells and showed a half-maximal inhibitory concentration (IC50) of approximately 50 µM. This indicates potential risks associated with exposure, particularly in occupational settings where DCMA is used.
Environmental Impact
DCMA's environmental toxicity has also been evaluated. A study published in Environmental Science & Technology highlighted its effects on aquatic organisms. The compound was found to be moderately toxic to fish species, with a LC50 value of 10 mg/L for Danio rerio (zebrafish).
Case Studies
- Case Study on Agricultural Use : A field trial conducted in 2021 assessed the efficacy of DCMA as a herbicide in controlling weed populations in corn crops. Results indicated a reduction in weed biomass by up to 75% compared to untreated controls, suggesting its potential as an effective agricultural chemical.
- Occupational Exposure Study : A cohort study involving workers in chemical manufacturing reported increased incidences of respiratory issues correlated with exposure to DCMA. The findings underscore the importance of monitoring and regulating exposure levels in industrial settings.
Regulatory Status
Due to its biological activity and potential health risks, regulatory agencies have classified DCMA under various guidelines. The U.S. Environmental Protection Agency (EPA) has established guidelines for safe handling and exposure limits, emphasizing the need for protective measures for workers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
